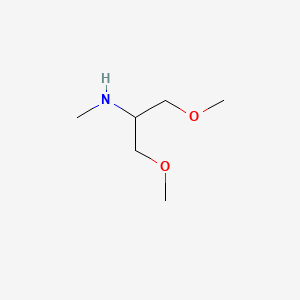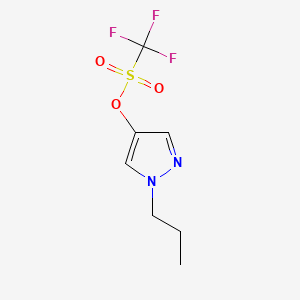
1-propyl-1H-pyrazol-4-yltrifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propyl-1H-pyrazol-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethanesulfonate group is known for its strong electron-withdrawing properties, making this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-1H-pyrazol-4-yl trifluoromethanesulfonate typically involves the reaction of 1-propyl-1H-pyrazole with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction is typically conducted at low temperatures to control the reactivity of the trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves using larger reactors, continuous flow systems, and more efficient purification techniques to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-propyl-1H-pyrazol-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane, tetrahydrofuran, and dimethylformamide are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new pyrazole derivative with an amine group attached .
Scientific Research Applications
1-propyl-1H-pyrazol-4-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-propyl-1H-pyrazol-4-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The trifluoromethanesulfonate group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pyrazole ring can interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-pyrazol-4-yl trifluoromethanesulfonate
- 1-methyl-1H-pyrazol-4-yl trifluoromethanesulfonate
- 1-ethyl-1H-pyrazol-4-yl trifluoromethanesulfonate
Uniqueness
1-propyl-1H-pyrazol-4-yl trifluoromethanesulfonate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group provides a different steric and electronic environment compared to other alkyl-substituted pyrazoles, potentially leading to unique chemical and biological properties .
Properties
Molecular Formula |
C7H9F3N2O3S |
|---|---|
Molecular Weight |
258.22 g/mol |
IUPAC Name |
(1-propylpyrazol-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H9F3N2O3S/c1-2-3-12-5-6(4-11-12)15-16(13,14)7(8,9)10/h4-5H,2-3H2,1H3 |
InChI Key |
RAWPMWZDBCTRLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


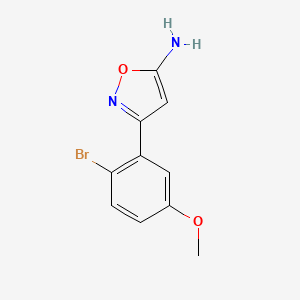
![tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)
![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
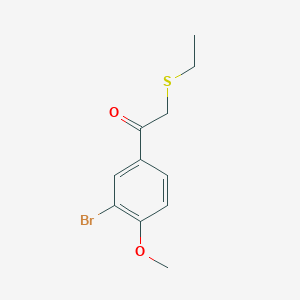

![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)
![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)
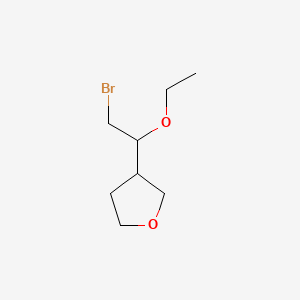
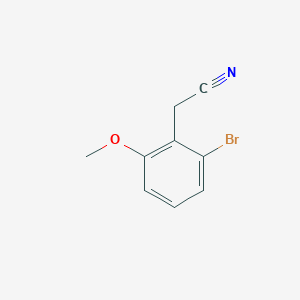
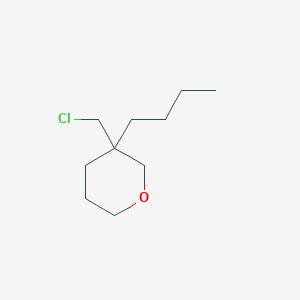
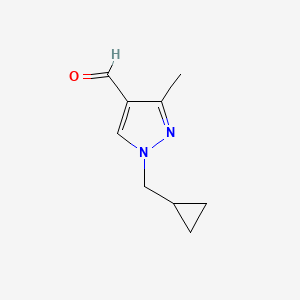
![tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)
